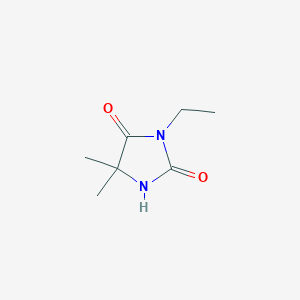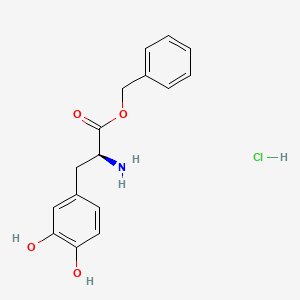
2-(Cyclohexylsulfanyl)ethanol
Übersicht
Beschreibung
2-(Cyclohexylsulfanyl)ethanol is a chemical compound with the molecular formula C8H16OS . It is used in various chemical reactions and has several properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to an ethanol group via a sulfur atom . The molecular weight of this compound is 160.28 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, ethanol, a related compound, undergoes several reactions. For instance, ethanol can react with sodium and potassium to emit hydrogen gas . It can also be oxidized to produce ethanal (acetaldehyde), ethanoic acid (acetic acid), or carbon dioxide .Wissenschaftliche Forschungsanwendungen
Synthesis of Aminoethylsulfanylpyridine Derivatives
Aminoethylsulfanylpyridine derivatives, which serve as crucial ligands in various domains such as medicinal chemistry, sensing devices, catalysis, and separation science, can be synthesized efficiently through the nucleophilic substitution of halopyridines. This process can be significantly optimized by using ethanol as both a solvent and reagent, combined with microwave heating, to achieve high yields of these derivatives. This method offers versatility and broader applicability compared to traditional synthesis approaches, which often result in variable yields depending on the substituents in the halopyridine ring (Bhagwat et al., 2012).
Controlled Release of Bioactives via Chitosan Films
The incorporation of 2-phenyl ethanol into chitosan films, aided by the formation of inclusion complexes with β-cyclodextrins (CDs), has been explored for the controlled release of bioactive compounds. This method leverages the natural bacteriostatic and antifungal properties of 2-phenyl ethanol, addressing challenges related to its stability and volatility. The developed chitosan films exhibit homogeneity, transparency, colorlessness, and high mechanical resistance, with the inclusion complex significantly enhancing the retention of 2-phenyl ethanol compared to films without the complex (Zarandona et al., 2020).
Extraction of Alcohols from Water
The separation of alcohols such as ethanol and 1-butanol from water, which is a critical process in the production of biofuels and other industrial applications, can be achieved using ionic liquids. This method offers a potential alternative to conventional distillation, which is energy-intensive. The study illustrates that certain ionic liquids can facilitate the extraction of 1-butanol from water efficiently and could also separate ethanol, although at higher solvent/feed ratios. This approach could contribute to more sustainable and energy-efficient processes in the alcohol production industry (Chapeaux et al., 2008).
Wirkmechanismus
Target of Action
It’s worth noting that ethanol, a related compound, is known to interact with gaba receptors and glycine receptors
Mode of Action
As with the target of action, it may share similarities with ethanol, which binds to GABA and glycine receptors, inhibiting NMDA receptor functioning . More research is required to determine the exact mode of action of 2-(Cyclohexylsulfanyl)ethanol.
Biochemical Pathways
Ethanol, a related compound, is known to be involved in various biochemical pathways, including the conversion into acetyl-coa, a central precursor for myriad biochemicals .
Pharmacokinetics
Ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 enzyme .
Result of Action
Related compounds like ethanol have been shown to cause transient changes to many physiological responses in different organ systems .
Eigenschaften
IUPAC Name |
2-cyclohexylsulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOWAVBWUAUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288548 | |
| Record name | 2-(cyclohexylsulfanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3778-81-2 | |
| Record name | 2-(Cyclohexylthio)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3778-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 403999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC403999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC56553 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(cyclohexylsulfanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Chloromethyl)(ethyl)phosphoryl]ethane](/img/structure/B3051920.png)










![(1E)-[(2-Nitrophenyl)methylidene]hydrazine](/img/structure/B3051939.png)
